2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid
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Overview
Description
2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid is an organic compound that features a chlorophenyl group and a pyrrole ring attached to an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction where the intermediate product reacts with carbon dioxide followed by acid hydrolysis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors in the body, leading to its therapeutic effects.
Chemical Reactions: The presence of the chlorophenyl and pyrrole groups can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-(1h-pyrrol-1-yl)acetic acid
- 2-(4-Methylphenyl)-2-(1h-pyrrol-1-yl)acetic acid
- 2-(4-Nitrophenyl)-2-(1h-pyrrol-1-yl)acetic acid
Uniqueness
2-(4-Chlorophenyl)-2-(1h-pyrrol-1-yl)acetic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H10ClNO2 |
---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrol-1-ylacetic acid |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h1-8,11H,(H,15,16) |
InChI Key |
WRNQAPJVMFVJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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